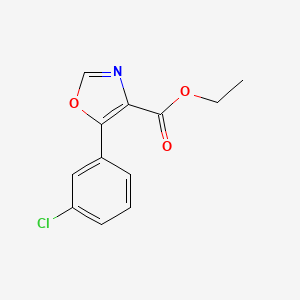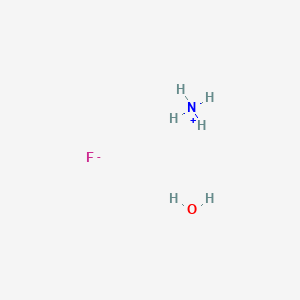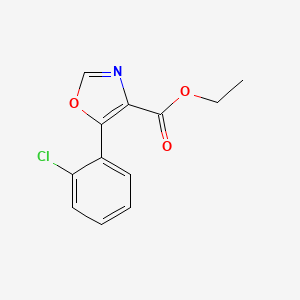
5-(3-Chloro-phenyl)-oxazole-4-carboxylic acid ethyl ester, 95%
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “5-(3-Chloro-phenyl)-oxazole-4-carboxylic acid ethyl ester, 95%” is a chemical compound that likely belongs to the class of oxazoles. Oxazoles are heterocyclic compounds containing an oxazole ring, which is a five-membered ring with two carbon atoms, one oxygen atom, and two nitrogen atoms .
Synthesis Analysis
While specific synthesis methods for this compound were not found, oxazoles can be synthesized through a variety of methods. One common method is the cyclodehydration of certain β-amino alcohols .Molecular Structure Analysis
The molecular structure of this compound would include an oxazole ring attached to a phenyl ring via a carbon atom. The phenyl ring would have a chlorine atom attached, and the oxazole ring would have a carboxylic acid ethyl ester group attached .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. Factors that could influence its properties include the presence of the chlorine atom and the carboxylic acid ethyl ester group .科学的研究の応用
5-Chloro-oxazole-4-carboxylic acid ethyl ester has been studied for its potential applications in scientific research. It has been used in the synthesis of novel compounds, such as 5-chloro-2-methoxy-3-methyl-4-oxazole-6-carboxylic acid ethyl ester, which has been studied for its potential applications in the treatment of cancer. It has also been used as a building block for the synthesis of other compounds, such as 5-chloro-4-oxazole-6-carboxylic acid ethyl ester, which has been studied for its potential applications in the treatment of Alzheimer's disease. Additionally, it has been used in the synthesis of novel compounds for the study of gene expression and epigenetic regulation.
作用機序
The mechanism of action of 5-Chloro-oxazole-4-carboxylic acid ethyl ester is not well understood. However, it is hypothesized that the compound acts as an inhibitor of enzymes involved in the metabolism of other compounds. It is also believed to interact with receptors in the body and modulate their activity. Additionally, it is believed to interact with proteins and other molecules in the body to regulate their activity.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-Chloro-oxazole-4-carboxylic acid ethyl ester are not well understood. However, it has been shown to inhibit the activity of enzymes involved in the metabolism of other compounds. It has also been shown to interact with receptors in the body and modulate their activity. Additionally, it has been shown to interact with proteins and other molecules in the body to regulate their activity.
実験室実験の利点と制限
The advantages of using 5-Chloro-oxazole-4-carboxylic acid ethyl ester in lab experiments include its relatively low cost, ease of synthesis, and availability of a 95% pure product. Additionally, it is stable in aqueous solutions and has a low melting point, making it ideal for use in a variety of experiments. However, it is important to note that the compound is not approved for use in humans and should only be used in laboratory experiments. Additionally, it is important to use the compound with caution as it can be toxic if inhaled or ingested.
将来の方向性
The future directions for 5-Chloro-oxazole-4-carboxylic acid ethyl ester are numerous. Further research is needed to understand its mechanism of action, biochemical and physiological effects, and potential applications in the treatment of diseases. Additionally, further research is needed to explore its potential applications in the synthesis of novel compounds and its potential use in gene expression and epigenetic regulation. Finally, further research is needed to explore its potential use in drug discovery and development.
合成法
5-Chloro-oxazole-4-carboxylic acid ethyl ester can be synthesized through the reaction of ethyl 4-oxazole-5-carboxylate with thionyl chloride in the presence of a base. The reaction is conducted in a solvent such as dichloromethane and yields a 95% pure product. The reaction is conducted at a temperature of 0-5°C and the reaction time is typically 1-2 hours. The product is then purified by recrystallization from a suitable solvent.
特性
IUPAC Name |
ethyl 5-(3-chlorophenyl)-1,3-oxazole-4-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10ClNO3/c1-2-16-12(15)10-11(17-7-14-10)8-4-3-5-9(13)6-8/h3-7H,2H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WAMGGDHPMDPGJF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(OC=N1)C2=CC(=CC=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.66 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














